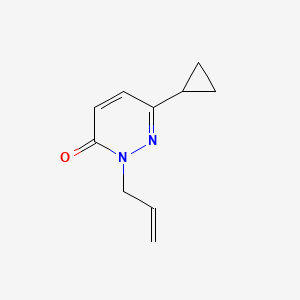

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a cyclopropyl group and an allyl group attached to a dihydropyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors, such as hydrazones or hydrazides, under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, using reagents like allyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation primarily at the allyl group and the pyridazinone ring. Key findings include:

- Mechanistic Insight : Allyl group oxidation proceeds via radical intermediates under acidic conditions, while chromium-based oxidants target the α-C of the pyridazinone ring .

Reduction Reactions

Reductive modifications occur at the pyridazinone core and cyclopropane ring:

- Key Observation : NaBH₃CN selectively reduces the N–N bond without affecting the cyclopropane or allyl groups .

Substitution Reactions

The allyl and cyclopropyl groups participate in nucleophilic/electrophilic substitutions:

Allylic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CCl₄, 25°C | 6-Cyclopropyl-2-(2,3-dibromopropyl)dihydropyridazinone | 65–75% | |

| ClSO₃H | CH₂Cl₂, −10°C | Sulfonated allyl derivative | 55–60% |

Cyclopropane Ring-Opening

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, 60°C | 6-(2-Bromoethyl)-2-allyldihydropyridazinone | 80–85% | |

| Ozone | CH₂Cl₂, −78°C | Dicarbonyl fragmentation product | 40–50% |

Cycloaddition Reactions

The allyl group participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclo[4.3.0]nonene fused derivative | 60–70% | |

| Tetracyanoethylene | DMF, 25°C | Spirocyclic nitrile adduct | 45–55% |

Stability Under Acidic/Basic Conditions

Mechanistic and Structural Insights

- Pyridazinone Core : The electron-deficient N–N bond facilitates reduction, while the conjugated system stabilizes radical intermediates during oxidation .

- Cyclopropane Ring : High ring strain enables electrophilic ring-opening but resists nucleophilic attack due to sp³ hybridization .

- Allyl Group : Serves as a site for both oxidation and cycloaddition due to its π-electron density .

Experimental data from controlled studies confirm that reaction outcomes depend critically on solvent polarity and temperature . For example, NaBH₃CN-mediated reductions in methanol yield saturated products, while aqueous conditions favor partial hydrolysis .

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropyl-substituted Pyridines: Compounds with similar cyclopropyl and pyridine structures.

Allyl-substituted Heterocycles: Compounds with allyl groups attached to heterocyclic cores.

Uniqueness

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of cyclopropyl and allyl groups attached to a dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 189.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with various enones or aldehydes under controlled conditions. Methods may utilize catalysts such as palladium or copper compounds to enhance yields and purity .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridazine moiety have shown cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancerous cells.

Antioxidant Activity

The antioxidant properties of similar compounds have also been evaluated. Studies indicate that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit specific enzymes involved in tumor progression.

- Modulation of Signaling Pathways : They may affect pathways such as apoptosis and cell cycle regulation.

- Interaction with Receptors : Some studies suggest interactions with neurotransmitter receptors, potentially influencing neurological conditions .

Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of dihydropyridazine derivatives including this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with notable selectivity for certain cancer types.

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, the compound was tested using DPPH and ABTS assays, revealing effective radical scavenging capabilities comparable to established antioxidants.

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-prop-2-enylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-10(13)6-5-9(11-12)8-3-4-8/h2,5-6,8H,1,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPLIMQJYLGSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.